2-(1-{[tert-Butyl(diphenyl)silyl]oxy}ethyl)-3,4-dimethyl-1,3-thiazol-3-ium
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Overview
Description
2-(1-{[tert-Butyl(diphenyl)silyl]oxy}ethyl)-3,4-dimethyl-1,3-thiazol-3-ium is a synthetic organic compound that features a thiazolium core substituted with a tert-butyl(diphenyl)silyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-{[tert-Butyl(diphenyl)silyl]oxy}ethyl)-3,4-dimethyl-1,3-thiazol-3-ium typically involves the protection of hydroxyl groups using tert-butyl(diphenyl)silyl chloride in the presence of a mild base such as 2,6-lutidine or pyridine, and a catalyst like DMAP or imidazole . The reaction conditions are carefully controlled to ensure the selective protection of primary hydroxyl groups over secondary and tertiary ones .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(1-{[tert-Butyl(diphenyl)silyl]oxy}ethyl)-3,4-dimethyl-1,3-thiazol-3-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the silyl ether moiety, using reagents like tetrabutylammonium fluoride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, osmium tetroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Tetrabutylammonium fluoride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(1-{[tert-Butyl(diphenyl)silyl]oxy}ethyl)-3,4-dimethyl-1,3-thiazol-3-ium has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(1-{[tert-Butyl(diphenyl)silyl]oxy}ethyl)-3,4-dimethyl-1,3-thiazol-3-ium involves its interaction with molecular targets through its silyl ether moiety. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in various chemical transformations . The pathways involved include nucleophilic substitution and oxidation-reduction reactions .
Comparison with Similar Compounds
Similar Compounds
tert-Butyldimethylsilyl chloride: Another silyl ether protecting group with similar stability but different steric properties.
tert-Butyldiphenylsilyl chloride: Similar in structure but with different reactivity and selectivity.
Trimethylsilyl chloride: A less bulky silyl ether protecting group with different stability and reactivity.
Uniqueness
2-(1-{[tert-Butyl(diphenyl)silyl]oxy}ethyl)-3,4-dimethyl-1,3-thiazol-3-ium is unique due to its combination of a thiazolium core and a tert-butyl(diphenyl)silyl group, which provides enhanced stability and selectivity in chemical reactions . This makes it a valuable tool in synthetic organic chemistry and various research applications .
Properties
CAS No. |
113267-15-5 |
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Molecular Formula |
C23H30NOSSi+ |
Molecular Weight |
396.6 g/mol |
IUPAC Name |
tert-butyl-[1-(3,4-dimethyl-1,3-thiazol-3-ium-2-yl)ethoxy]-diphenylsilane |
InChI |
InChI=1S/C23H30NOSSi/c1-18-17-26-22(24(18)6)19(2)25-27(23(3,4)5,20-13-9-7-10-14-20)21-15-11-8-12-16-21/h7-17,19H,1-6H3/q+1 |
InChI Key |
XHSUAAAOTIPWGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=[N+]1C)C(C)O[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C |
Origin of Product |
United States |
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